5-Phenylpyridin-2-ol
Overview
Description
5-Phenylpyridin-2-ol is an organic compound with the molecular formula C11H9NO It is a derivative of pyridine, featuring a phenyl group attached to the fifth position and a hydroxyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyridin-2-ol typically involves the functionalization of pyridine derivatives. One common method includes the reaction of pyridine N-oxides with phenyl Grignard reagents, followed by hydrolysis to yield the desired product. Another approach involves the cross-coupling of aryl halides with pyridine derivatives using palladium catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyridine ketones, while reduction can produce phenylpyridine amines .
Scientific Research Applications
5-Phenylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Phenylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic rings play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Phenol: An aromatic compound with a hydroxyl group attached to a benzene ring.
2-Phenylpyridine: Similar to 5-Phenylpyridin-2-ol but with the phenyl group at the second position
Uniqueness: this compound is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-phenyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFAQYWIBBVEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434830 | |
Record name | 2-Hydroxy-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76053-45-7 | |
Record name | 2-Hydroxy-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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